

Questinol: A Technical Guide for Researchers and Drug Development Professionals

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Introduction

Questinol is a naturally occurring dihydroxyanthraquinone compound with the chemical formula C16H12O6.[1] Its IUPAC name is 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione.[1] This compound has been isolated from various fungal species, including Aspergillus ruber, Eurotium amstelodami, and the marine sponge-associated fungus Talaromyces stipitatus.[2][3] Preclinical studies have demonstrated that Questinol possesses both anti-inflammatory and anti-obesity properties, suggesting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the available scientific data on Questinol, including its biological activities, mechanism of action, and the experimental protocols used to elucidate these properties.

Chemical and Physical Properties



Property	Value	Reference
Chemical Formula	C16H12O6	[1]
IUPAC Name	1,6-dihydroxy-3- (hydroxymethyl)-8- methoxyanthracene-9,10- dione	[1]
Molecular Weight	300.26 g/mol	[1]
CAS Number	35688-09-6	[1]
Physical Description	Solid	[1]
Melting Point	280 - 282 °C	[1]

Biological Activity and Quantitative Data

Questinol has demonstrated significant biological activity in two key therapeutic areas: inflammation and obesity. The following tables summarize the quantitative data from preclinical studies.

Anti-inflammatory Activity

The anti-inflammatory effects of **Questinol** were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Table 1: Effect of **Questinol** on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)	Inhibition of Nitric Oxide (NO) Production (%)	Inhibition of Prostaglandin E2 (PGE2) Production (%)
50	~25%	~20%
100	~55%	~45%
200	~80%	~70%



Data are estimated from graphical representations in Yang et al., 2014 and are intended for comparative purposes.[4]

Table 2: Effect of **Questinol** on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)	Inhibition of Tumor Necrosis Factor-α (TNF-α) (%)	Inhibition of Interleukin-1β (IL- 1β) (%)	Inhibition of Interleukin-6 (IL-6) (%)
50	~30%	~25%	~20%
100	~50%	~45%	~40%
200	~75%	~70%	~65%

Data are estimated from graphical representations in Yang et al., 2014 and are intended for comparative purposes.[4]

Table 3: Cytotoxicity of **Questinol** in RAW 264.7 Macrophages

Concentration (µM)	Cell Viability (%)
Up to 200	No significant cytotoxicity observed

As reported by Yang et al., 2014.[4]

Anti-Obesity Activity

The anti-obesity potential of **Questinol** was assessed using a zebrafish Nile red assay.[3]

Table 4: Anti-Obesity Activity of Questinol

Assay	IC50 Value (μM)
Zebrafish Nile Red Assay	0.95

As reported by Noinart et al., 2017.[3]



Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays in RAW 264.7 Macrophages[4]

- 1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
- Cells are pre-treated with various concentrations of Questinol (50, 100, and 200 μM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
- 2. Cytotoxicity Assay (MTT Assay):
- Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 3 hours.
- The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
- The absorbance is measured at 570 nm using a microplate reader.
- 3. Nitric Oxide (NO) Production Assay (Griess Assay):
- The concentration of nitric oxide in the culture supernatants is determined using the Griess reagent.
- An equal volume of culture supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed and incubated for 10 minutes at room temperature.
- The absorbance is measured at 540 nm.



- 4. Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF- α , IL-1 β , IL-6) Assays (ELISA):
- The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
- 5. Western Blot Analysis for iNOS and COX-2 Expression:
- Total cellular proteins are extracted, and protein concentrations are determined using a BCA protein assay kit.
- Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
- The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Obesity Assay in Zebrafish[3]

- 1. Zebrafish Maintenance and Embryo Collection:
- Adult zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).
- Embryos are obtained from natural spawning and raised in embryo medium.
- 2. Diet-Induced Obesity Model:
- Zebrafish larvae at 5 days post-fertilization (dpf) are fed a high-fat diet to induce an obese phenotype.

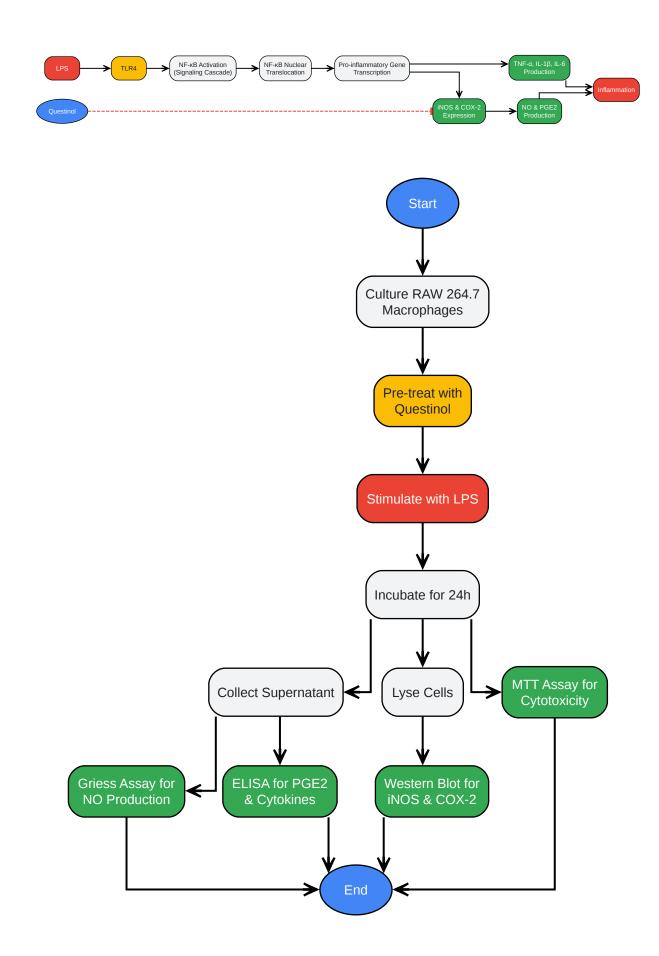


- 3. Questinol Treatment and Nile Red Staining:
- Obese zebrafish larvae are treated with different concentrations of Questinol. Resveratrol is used as a positive control.
- After the treatment period, the larvae are stained with Nile Red, a fluorescent dye that specifically stains intracellular lipid droplets.
- 4. Imaging and Quantification:
- The stained larvae are imaged using a fluorescence microscope.
- The fluorescence intensity, which correlates with the amount of stored lipids, is quantified using image analysis software to determine the IC50 value of **Questinol**.

Signaling Pathways and Mechanisms of Action Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of **Questinol** in LPS-stimulated macrophages are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[8] **Questinol** appears to suppress the expression of iNOS and, to a lesser extent, COX-2, thereby reducing the production of their respective inflammatory mediators, NO and PGE2.[4]







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